molecular formula C14H19N3O2S B6504436 1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396784-20-5

1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B6504436
CAS No.: 1396784-20-5
M. Wt: 293.39 g/mol
InChI Key: PXJFPKGTJZDKQX-UHFFFAOYSA-N
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a morpholine ring, a butynyl group, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Butynyl Intermediate: The initial step involves the synthesis of a butynyl intermediate through a reaction between a suitable alkyne and an appropriate halide under basic conditions.

    Morpholine Addition: The butynyl intermediate is then reacted with morpholine to form the morpholinobutynyl compound.

    Urea Formation: The final step involves the reaction of the morpholinobutynyl compound with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the alkyne group can yield the corresponding alkene or alkane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinobut-2-yn-1-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(4-Piperidinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(4-Morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its morpholine, butynyl, thiophene, and urea moieties, which confer specific chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-14(16-12-13-4-3-11-20-13)15-5-1-2-6-17-7-9-19-10-8-17/h3-4,11H,5-10,12H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFPKGTJZDKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178594
Record name Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396784-20-5
Record name Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396784-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-[4-(4-morpholinyl)-2-butyn-1-yl]-N′-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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